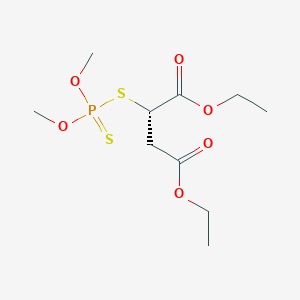
(S)-3-Hydroxyoctanoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-hydroxyoctanoyl-CoA is a hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (S)-3-hydroxyoctanoic acid. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a (S)-3-hydroxyacyl-CoA and a 3-hydroxy fatty acyl-CoA. It derives from a (S)-3-hydroxyoctanoic acid and an octanoyl-CoA. It is a conjugate acid of a (S)-3-hydroxyoctanoyl-CoA(4-).
Aplicaciones Científicas De Investigación
Biopolymer Synthesis and Applications
- (S)-3-Hydroxyoctanoyl-CoA is integral in the synthesis of medium-chain-length poly-3-hydroxyalkanoates (mcl-PHAs), biodegradable polymers with a wide range of applications from bulk commodity plastics to medical devices. In particular, it serves as a precursor for PHA polymerase, catalyzing the formation of these biopolymers. Studies have shown that enzymes such as FabG can reduce mcl-3-ketoacyl-CoAs generated during β-oxidation to 3-hydroxyacyl-CoAs, providing precursors for PHA polymerase and facilitating mcl-PHA synthesis in organisms like Escherichia coli (Ren et al., 2000).
Surface Coating Techniques
- (S)-3-Hydroxyoctanoyl-CoA has been used in the formation of ultra-thin polyhydroxyalkanoate (PHA) films on hydrophobic supports, showcasing potential applications in surface coating techniques. For instance, using class II and III PHA synthases, ultra-thin films of poly(3-hydroxyoctanoate) [P(3HO)] were synthesized on supports like highly oriented pyrolytic graphite (HOPG), indicating a method for surface-coating materials with biodegradable, bioabsorbable, and biocompatible PHAs (Sato et al., 2009).
Enzyme and Metabolic Engineering
- (S)-3-Hydroxyoctanoyl-CoA plays a critical role in metabolic pathways and is a subject of interest in enzyme and metabolic engineering to optimize the production of chemicals and biofuels. Research has focused on engineering enzymes like PHA synthases for improved activity and substrate specificity. Such engineering efforts aim to harness the potential of (S)-3-Hydroxyoctanoyl-CoA in the biosynthesis of biopolymers and other valuable compounds (Nomura & Taguchi, 2007).
Substrate for Enzymatic Studies
- (S)-3-Hydroxyoctanoyl-CoA serves as a substrate in various enzymatic studies, aiding in the understanding and characterization of enzyme activities and functionalities. It is used in studies focusing on enzymes like (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase, contributing to insights into fatty acid degradation and potential biotechnological applications (Volodina & Steinbüchel, 2014).
Autotrophic CO2 Fixation
- In autotrophic CO2 fixation pathways like the 3-hydroxypropionate/4-hydroxybutyrate cycle in Crenarchaea, (S)-3-Hydroxyoctanoyl-CoA-related enzymes are involved in converting acetyl-coenzyme A (CoA) and bicarbonates to succinyl-CoA through intermediates like 3-hydroxypropionate. This indicates its role in carbon fixation and the production of chemicals through autotrophic pathways (Teufel et al., 2009).
Propiedades
Nombre del producto |
(S)-3-Hydroxyoctanoyl-CoA |
|---|---|
Fórmula molecular |
C29H50N7O18P3S |
Peso molecular |
909.7 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyoctanethioate |
InChI |
InChI=1S/C29H50N7O18P3S/c1-4-5-6-7-17(37)12-20(39)58-11-10-31-19(38)8-9-32-27(42)24(41)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-23(53-55(43,44)45)22(40)28(52-18)36-16-35-21-25(30)33-15-34-26(21)36/h15-18,22-24,28,37,40-41H,4-14H2,1-3H3,(H,31,38)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t17-,18+,22+,23+,24-,28+/m0/s1 |
Clave InChI |
ATVGTMKWKDUCMS-OTOYJEMWSA-N |
SMILES isomérico |
CCCCC[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES canónico |
CCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate](/img/structure/B1249020.png)

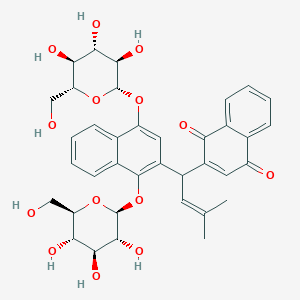
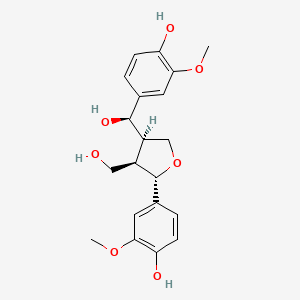

![[(6Ar,9R,10S,10aR)-7,9-dimethyl-5-(2-methylbut-3-en-2-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate](/img/structure/B1249028.png)
![5-(4-Chloro-phenyl)-2,5-dihydro-3H-imidazo[2,1-a]isoindole](/img/structure/B1249030.png)
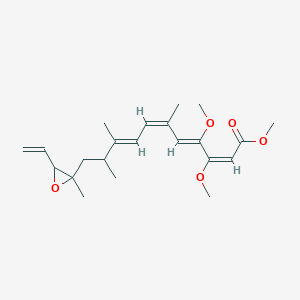

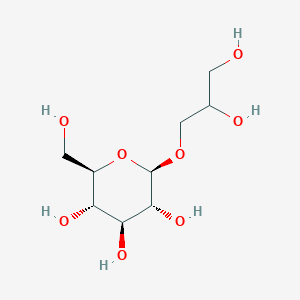

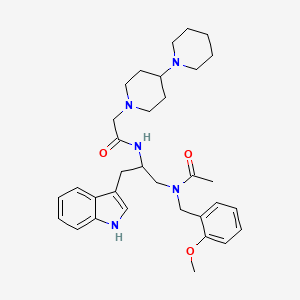
![(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1249038.png)
